Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-
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Overview
Description
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is a copper(II) complex with imino phenoxide ligands. This compound is known for its unique structural, electrochemical, and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- typically involves the reaction of copper(II) acetate with 2-[(4-nitrophenyl)imino]methyl]phenol in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound exhibits quasi-reversible and reversible redox reactions, as observed in cyclic voltammetry experiments.
Substitution Reactions: The imino phenoxide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized copper complexes, while substitution reactions result in new copper complexes with different ligands .
Scientific Research Applications
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- has several scientific research applications:
Material Science: Its unique electrochemical properties make it suitable for use in the development of advanced materials with specific electronic and magnetic characteristics.
Biological Applications: The compound’s potential biological activity is being explored for applications in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- involves its ability to undergo redox reactions and coordinate with various ligands. The copper(II) center can participate in electron transfer processes, making it an effective catalyst for certain chemical reactions. The imino phenoxide ligands play a crucial role in stabilizing the copper center and facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
Copper, bis[2-[(2-hydroxyethylamino)methyl]-4,6-dinitrophenolato]-: This compound has similar structural features but different substituents on the phenol ring.
Copper, bis[2-[(2-hydroxyethylamino)methyl]phenolato]-: Another similar compound with variations in the substituents on the phenol ring.
Uniqueness
Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and catalytic behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C26H18CuN4O6 |
---|---|
Molecular Weight |
546.0 g/mol |
IUPAC Name |
copper;2-[(4-nitrophenyl)iminomethyl]phenolate |
InChI |
InChI=1S/2C13H10N2O3.Cu/c2*16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18;/h2*1-9,16H;/q;;+2/p-2 |
InChI Key |
WUKZPNJRVIANJB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].[Cu+2] |
Origin of Product |
United States |
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